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Compound of Interest

2-(Chloromethyl)-4-
Compound Name:
methoxypyridine hydrochloride

Cat. No.: B1590798

An In-Depth Technical Guide to the Spectral Analysis of 2-(Chloromethyl)-4-methoxypyridine
Hydrochloride

This guide provides a comprehensive analysis of the key spectral data for 2-(Chloromethyl)-4-
methoxypyridine hydrochloride (CAS No: 62734-08-1), a significant heterocyclic building
block in pharmaceutical synthesis. Designed for researchers, scientists, and drug development
professionals, this document synthesizes predictive data with established spectroscopic
principles to offer a robust framework for the characterization of this compound. While
experimental spectra for this specific molecule are not widely published, this guide leverages
data from closely related analogues and first principles to provide a reliable interpretation of its
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data.

Introduction and Molecular Structure

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a substituted pyridine derivative.
Such compounds are pivotal intermediates in the synthesis of various active pharmaceutical
ingredients (APIs). The presence of a reactive chloromethyl group, a methoxy substituent, and
the pyridine ring makes it a versatile synthon. Accurate spectral characterization is paramount
to confirm its identity, purity, and stability before its use in multi-step synthetic pathways.
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The hydrochloride salt form enhances the compound's stability and solubility in polar solvents,
which is a key consideration for both reaction chemistry and analytical characterization. The
protonation of the pyridine nitrogen significantly influences the electronic distribution within the
aromatic ring, a feature that is clearly reflected in its spectral properties.

Compound Details:

IUPAC Name: 2-(chloromethyl)-4-methoxypyridine;hydrochloride

Molecular Formula: C7HoCI2NO

Molecular Weight: 194.06 g/mol

CAS Number: 62734-08-1

Caption: Structure of 2-(Chloromethyl)-4-methoxypyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms
in a molecule. For a pyridinium salt, the choice of solvent is critical. Deuterated methanol
(CDsOD) or dimethyl sulfoxide (DMSO-ds) are excellent choices as they readily dissolve the
salt and have well-characterized solvent peaks. Deuterium oxide (D20) can also be used, but
this will result in the exchange of the N-H proton, rendering it unobservable.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(Chloromethyl)-4-
methoxypyridine hydrochloride.

» Dissolution: Dissolve the sample in ~0.7 mL of DMSO-de in a standard 5 mm NMR tube. The
use of DMSO-de is advantageous as it does not exchange with the N-H proton, allowing for
its observation.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

o Data Acquisition: Record the spectrum at room temperature, acquiring at least 16 scans to
ensure a good signal-to-noise ratio.
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o Referencing: Calibrate the chemical shifts to the residual solvent peak of DMSO-ds (6 = 2.50
ppm).

Predicted *H NMR Spectral Data and Interpretation

The protonation of the pyridine nitrogen causes a significant downfield shift of the ring protons
due to the increased electron-withdrawing nature of the positively charged nitrogen atom. This
effect is a common feature in the NMR spectra of pyridine hydrochlorides.
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e The protons on the pyridine ring (H-6, H-5, H-3) are all shifted downfield compared to neutral
pyridine due to the deshielding effect of the cationic nitrogen center.

e The H-6 proton is expected to be the most downfield of the ring protons due to its proximity
to the nitrogen.

e The singlet nature of the -CH2Cl and -OCHs protons arises from the absence of adjacent
protons. The significant downfield shift of the -CHzCl protons is a cumulative effect of the
adjacent aromatic ring and the electronegative chlorine atom.
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Caption: Factors influencing *tH NMR chemical shifts.

Predicted *C NMR Spectral Data

The principles of deshielding also apply to the 3C NMR spectrum, where carbons closer to the
protonated nitrogen will appear at a lower field.
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Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum
provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

o Sample Preparation: Place a small amount of the solid 2-(Chloromethyl)-4-
methoxypyridine hydrochloride powder directly onto the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect a background spectrum of the clean ATR crystal first. Then, collect the sample
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spectrum over a range of 4000-400 cm~1, co-adding at least 16 scans for a high-quality
spectrum.

Predicted IR Data and Interpretation

The IR spectrum will confirm the presence of the aromatic ring, the C-O ether linkage, the C-ClI
bond, and C-H bonds.
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Interpretation Causality: The presence of strong bands in the 1600-1400 cm~1 region confirms
the aromatic nature of the pyridine ring. A strong, sharp peak around 1250 cm~1 is a hallmark of
an aryl ether. The broad absorption below 3000 cm~1 is indicative of the N*-H stretch, a key
feature confirming the hydrochloride salt form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, which helps to confirm the molecular weight and aspects of the structure.
For a pre-charged salt, Electrospray lonization (ESI) is the preferred method, as it is a soft
ionization technique that can transfer the intact cation from solution to the gas phase.

Experimental Protocol: ESI-MS

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile/water.

¢ Instrumentation: Introduce the sample into an ESI-mass spectrometer operating in positive
ion mode.

o Data Acquisition: Infuse the sample at a low flow rate (e.g., 5-10 pL/min). Acquire the
spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion of the free base, [M]+, after the loss of HCI.
The isotopic pattern of chlorine (3°Cl and 37Cl in an approximate 3:1 ratio) will be a key
diagnostic feature for all chlorine-containing fragments.

e Molecular lon (of the free base): The expected molecular ion would correspond to the free
base, C7HsCINO.

o [M]* for 3°Cl: m/z = 157.03
o [M+2]* for 37Cl: m/z = 159.03 (with ~1/3 the intensity)

Predicted Fragmentation Pathway: The molecular ion is energetically unstable and will
fragment. The fragmentation of chlorinated pyridine compounds often involves the loss of HCI
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or the chlorine radical.

e Loss of Chlorine Radical: The most likely initial fragmentation is the cleavage of the C-Cl
bond to form a stable pyridinium-methyl cation.

o [M-CIJ*: m/z =122.06

o Loss of Formaldehyde: Subsequent loss of formaldehyde (CH20) from the methoxy group is
a possible pathway.

o [M - Cl- CH20]*: m/z = 92.05

e Loss of HCI: Another common fragmentation for chloro-alkyl compounds is the loss of an
entire HCI molecule.

o [M-HCI*: miz = 121.05
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Caption: Predicted ESI-MS fragmentation pathway.

Summary and Conclusion
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The comprehensive spectral analysis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride
provides a clear and definitive confirmation of its molecular structure. The predicted *H and 13C
NMR spectra are highly sensitive to the electronic effects of the protonated nitrogen and the
substituents on the pyridine ring. The IR spectrum robustly identifies the key functional groups,
including the aromatic ring, the aryl ether linkage, and the alkyl chloride. Finally, mass
spectrometry confirms the molecular weight of the parent free base and reveals a predictable
fragmentation pattern dominated by the loss of the chlorine atom. Together, these techniques
form a self-validating system for the unambiguous identification and quality assessment of this
important synthetic intermediate.

 To cite this document: BenchChem. [2-(Chloromethyl)-4-methoxypyridine hydrochloride
spectral data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590798#2-chloromethyl-4-methoxypyridine-
hydrochloride-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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